2-(3-Nitrophenyl)propanoyl chloride chemical properties
2-(3-Nitrophenyl)propanoyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(3-Nitrophenyl)propanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-Nitrophenyl)propanoyl chloride, a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its synthesis, reactivity, and handling, offering field-proven insights for its practical application in the laboratory.
Core Physicochemical and Structural Properties
2-(3-Nitrophenyl)propanoyl chloride, identified by CAS Number 156516-83-5, is a derivative of 2-(3-nitrophenyl)propanoic acid.[1][2] Its structure features a highly reactive acyl chloride functional group attached to a propanoyl backbone, which is substituted with a meta-nitro aromatic ring. This combination of an electrophilic center and an electron-withdrawing aromatic system defines its chemical behavior.
The high reactivity of the acyl chloride group is a direct result of the significant partial positive charge on the carbonyl carbon.[3] This is induced by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a prime target for nucleophilic attack.[4][5] The nitro group further enhances this electrophilicity through its inductive and resonance effects on the phenyl ring.
Table 1: Physicochemical Properties of 2-(3-Nitrophenyl)propanoyl chloride and its Precursor
| Property | 2-(3-Nitrophenyl)propanoyl chloride | 2-(3-Nitrophenyl)propanoic Acid (Precursor) |
| CAS Number | 156516-83-5[1] | 21762-10-7[2] |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₄[2] |
| Molecular Weight | 213.62 g/mol | 195.17 g/mol [2] |
| Appearance | Expected to be a colorless to pale yellow liquid with a pungent odor.[5][6] | Solid[2] |
| Boiling Point | Data not readily available; expected to be higher than propanoyl chloride (80 °C) due to increased molecular weight.[7][8] | Data not available. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts violently with protic solvents like water and alcohols.[9][10] | Soluble in many organic solvents. |
Synthesis and Purification: A Validated Workflow
Acyl chlorides are typically not stored for long periods due to their reactivity, especially towards atmospheric moisture.[3] Therefore, they are often prepared in situ or used immediately after synthesis from their corresponding carboxylic acid. The synthesis of 2-(3-Nitrophenyl)propanoyl chloride is a two-stage process, beginning with the preparation of its carboxylic acid precursor.
Stage 1: Synthesis of 2-(3-Nitrophenyl)propanoic Acid
The precursor acid can be synthesized via several established organic chemistry routes. A common approach involves the modification of phenylacetic acid derivatives or related aromatic compounds. While a specific protocol for this exact isomer is not detailed in the provided search results, a representative synthesis can be adapted from procedures for similar structures like 2-phenylpropionic acid.[11]
Stage 2: Conversion to 2-(3-Nitrophenyl)propanoyl chloride
The most reliable and common method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂).[12][13][14] This method is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[14][15]
Self-Validating Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)propanoyl chloride
Objective: To convert 2-(3-nitrophenyl)propanoic acid into 2-(3-nitrophenyl)propanoyl chloride in high purity for immediate use in subsequent reactions.
Reagents:
-
2-(3-nitrophenyl)propanoic acid
-
Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to remove any traces of water.
-
Reaction: Charge the flask with 2-(3-nitrophenyl)propanoic acid and the anhydrous solvent. Add a catalytic amount of DMF (1-2 drops).
-
Causality Insight: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.[15]
-
-
Addition of SOCl₂: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will show gas evolution.
-
Heating: After the initial effervescence subsides, gently heat the mixture to reflux (typically 50-70 °C) until gas evolution ceases (usually 1-3 hours). This ensures the reaction goes to completion.
-
Purification: Remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation).
-
Causality Insight: Thionyl chloride has a relatively low boiling point (76 °C), making its removal straightforward.[15] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
-
Validation: The resulting crude 2-(3-nitrophenyl)propanoyl chloride (typically an oil) is of high purity and can often be used directly. For applications requiring exceptionally high purity, vacuum distillation can be performed, though care must be taken due to the thermal sensitivity of such compounds. The product's identity should be confirmed by spectroscopic methods before use (see Section 4).
Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)propanoyl chloride.
Reactivity and Mechanistic Insights
The primary reaction pathway for 2-(3-Nitrophenyl)propanoyl chloride is nucleophilic addition-elimination .[3][16] This two-step mechanism is fundamental to its utility as a synthetic intermediate.
-
Nucleophilic Addition: A nucleophile (Nu-H) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[16]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as it is an excellent leaving group. A final deprotonation step from the nucleophile yields the final product and HCl.[3]
Caption: General mechanism for nucleophilic addition-elimination.
Key Reactions:
-
Hydrolysis: Vigorous reaction with water to revert to the parent carboxylic acid, 2-(3-nitrophenyl)propanoic acid, and HCl.[13] This necessitates handling under anhydrous conditions.
-
Alcoholysis/Phenolysis: Reaction with alcohols or phenols to form esters. A weak base like pyridine is often added to neutralize the HCl byproduct.[12][13]
-
Aminolysis: Rapid reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[13] This is a highly effective method for creating amide bonds, which are central to peptide and medicinal chemistry.
-
Friedel-Crafts Acylation: Can act as an acylating agent for aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized 2-(3-Nitrophenyl)propanoyl chloride is a critical self-validation step. The following are the expected spectroscopic signatures based on its structure.
Table 2: Expected Spectroscopic Data for 2-(3-Nitrophenyl)propanoyl chloride
| Technique | Expected Features |
| FT-IR | ~1800 cm⁻¹ (C=O stretch): Very strong, sharp peak characteristic of an acyl chloride. This is at a higher frequency than carboxylic acids or esters due to the inductive effect of the chlorine.[17] ~1530 & ~1350 cm⁻¹ (N-O stretches): Strong peaks for the asymmetric and symmetric stretching of the NO₂ group. ~700-800 cm⁻¹ (C-Cl stretch): Medium to strong peak. ~1600, 1480 cm⁻¹ (C=C stretches): Peaks for the aromatic ring. |
| ¹H NMR | ~7.5-8.5 ppm (multiplets, 4H): Complex pattern for the four protons on the meta-substituted aromatic ring. ~4.0 ppm (quartet, 1H): Signal for the α-proton (CH), coupled to the adjacent methyl group. ~1.7 ppm (doublet, 3H): Signal for the methyl (CH₃) protons. |
| ¹³C NMR | ~170 ppm: Carbonyl carbon of the acyl chloride. ~148 ppm: Aromatic carbon attached to the NO₂ group. ~120-140 ppm: Other aromatic carbons. ~55 ppm: α-carbon (CH). ~20 ppm: Methyl carbon (CH₃). |
| Mass Spec. | Molecular Ion (M⁺): Peak corresponding to the molecular weight (m/z 213 for ³⁵Cl, 215 for ³⁷Cl isotope). Fragmentation: Common fragments would include the loss of Cl (M-35) and the loss of the entire COCl group (M-63). |
Applications in Synthesis and Drug Discovery
While specific, large-scale industrial applications for 2-(3-Nitrophenyl)propanoyl chloride are not widely documented, its value lies in its role as a highly reactive chemical intermediate. Its structure is relevant to drug development for several reasons:
-
Activated Synthon: It serves as an "activated" form of 2-(3-nitrophenyl)propanoic acid, enabling the facile formation of esters and amides under mild conditions where direct condensation of the carboxylic acid would be inefficient.[13]
-
Scaffold for Medicinal Chemistry: The 2-arylpropionic acid motif is a well-known "privileged scaffold" found in numerous pharmaceuticals, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[11] This compound provides a route to synthesize novel analogs.
-
Nitro Group as a Handle: The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization, allowing for the exploration of new chemical space in drug discovery programs. Phenylalanine derivatives, which share structural similarities, are used as ergogenic supplements and building blocks.[18][19]
Safety, Handling, and Storage
Acyl chlorides are hazardous materials and must be handled with stringent safety protocols.[20]
-
Hazards:
-
Handling:
-
Storage:
Conclusion
2-(3-Nitrophenyl)propanoyl chloride is a potent synthetic intermediate whose properties are defined by the high electrophilicity of its acyl chloride functional group. A thorough understanding of its synthesis from the corresponding carboxylic acid, its predictable reactivity via the nucleophilic addition-elimination mechanism, and its stringent handling requirements are essential for its effective and safe use. For researchers in organic synthesis and medicinal chemistry, it represents a valuable tool for constructing complex molecules, particularly for creating amide and ester libraries and for building upon the privileged 2-arylpropionic acid scaffold.
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